![molecular formula C7H10O4 B1595061 (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone CAS No. 33019-03-3](/img/structure/B1595061.png)
(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone
Overview
Description
(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone, also known as (R)-(-)-EGBL, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral lactone that has been found to exhibit several biochemical and physiological effects. In
Scientific Research Applications
Electrolytes for Energy Storage
(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone has been investigated for its utility in energy storage systems. For instance, gamma-butyrolactone, when mixed with ionic liquids and lithium salts, exhibits enhanced thermal stability and is proposed as a novel electrolyte for lithium-ion batteries. This mixture demonstrates potential for use in various electrode materials, indicating its broad applicability in enhancing energy storage technologies (Chagnes et al., 2005).
Organic Synthesis and Catalysis
The stereoselective synthesis of alpha-alkylidene-gamma-butyrolactone demonstrates the chemical versatility of gamma-butyrolactone derivatives in organic synthesis. The reaction conditions can be finely tuned to produce either (E)- or (Z)-isomers of alpha-alkylidene-gamma-butyrolactone, showcasing the compound's role in the synthesis of complex organic molecules with specific stereochemical configurations (Matsui, 1987).
Biopolymer Production
Gamma-butyrolactone is pivotal in the production of biodegradable polymers. Research demonstrates its utility in the synthesis of poly(gamma-butyrolactone) under ambient pressure, leading to polymers with both linear and cyclic topologies. These biopolymers are completely recyclable, underscoring their significance in the development of sustainable materials (Hong & Chen, 2016).
Catalysis and Chemical Transformations
In catalysis, gamma-butyrolactone has been used as a substrate for novel catalytic processes, such as the production of gamma-butyrolactone via hydrogenation reactions catalyzed by ruthenium complexes. This highlights its role in facilitating efficient chemical transformations, contributing to advancements in catalytic methodologies (Hara et al., 2000).
Advanced Materials
Gamma-butyrolactone derivatives are also key in the synthesis of advanced materials. For example, the electrochemical behavior of polar aprotic systems, including gamma-butyrolactone, has been extensively studied for their potential applications in nonaqueous electrolytes for energy devices. These studies provide insights into the fundamental properties of gamma-butyrolactone and its analogs, paving the way for their application in high-performance materials (Aurbach & Gottlieb, 1989).
properties
IUPAC Name |
ethyl (2R)-5-oxooxolane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQGWRVDIFBMNW-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357406 | |
Record name | (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33019-03-3 | |
Record name | (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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